

Unveiling the Stability of GeSe: A Comparative Guide for 2D Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Germanium selenide*

Cat. No.: *B009391*

[Get Quote](#)

A comprehensive analysis of the environmental, thermal, and chemical stability of **Germanium Selenide** (GeSe) in comparison to other prominent two-dimensional (2D) materials, including black phosphorus (BP), transition metal dichalcogenides (TMDs) like Molybdenum Disulfide (MoS₂), and MXenes. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform material selection for advanced applications.

The emergence of 2D materials has opened new frontiers in electronics, optoelectronics, and catalysis. Among these, GeSe has garnered significant attention due to its unique anisotropic properties. However, for practical applications, stability under various environmental conditions is a critical parameter. This guide presents a comparative analysis of the stability of GeSe against other well-known 2D materials, supported by experimental data and detailed methodologies.

At a Glance: Stability Comparison of 2D Materials

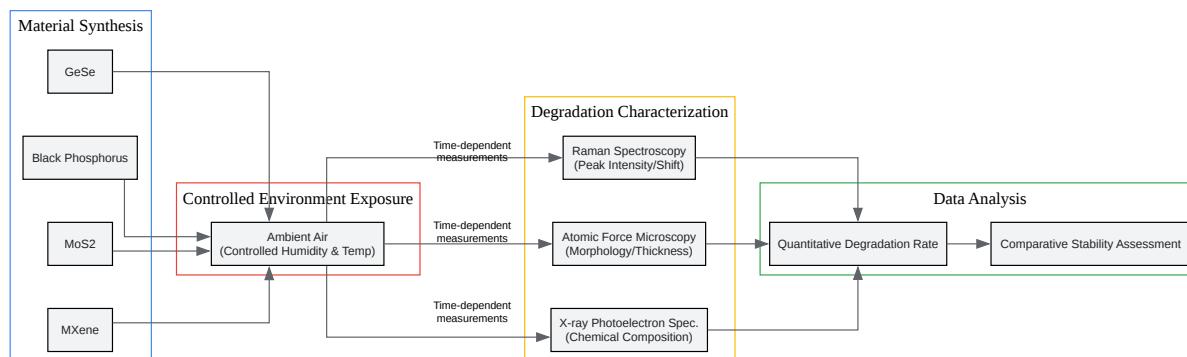
The following table summarizes the key stability parameters for GeSe, black phosphorus, MoS₂, and MXenes. This data has been compiled from various experimental studies to provide a comparative overview.

Material Family	2D Material	Air Stability (Degradation Time)	Thermal Stability (Decomposition Temperature)	Chemical Stability (Qualitative)
Group IV Monochalcogenide	GeSe	Prone to surface oxidation, forming a GeO_x layer. ^[1]	Not widely reported, further research needed.	Decomposes in ethanol; stable in non-polar organic solvents. ^[2]
Elemental 2D Materials	Black Phosphorus (BP)	Rapid degradation (hours to days). ^{[3][4]}	$\sim 400\text{-}500\text{ }^\circ\text{C}$ (in inert atmosphere).	Unstable in water and various organic solvents.
Transition Metal Dichalcogenides (TMDs)	MoS_2	Relatively stable, but can exhibit slow oxidation over weeks to months. ^[5]	$\sim 800\text{-}1100\text{ }^\circ\text{C}$ (in inert atmosphere).	Generally stable in common organic solvents. ^[6]
MXenes	$\text{Ti}_3\text{C}_2\text{T}_x$	Prone to oxidation in air and aqueous environments.	Onset of oxidation in air around 200-300 $^\circ\text{C}$.	Unstable in water and acidic/basic solutions.

In-Depth Analysis of Material Stability

Air and Environmental Stability

The longevity and performance of 2D material-based devices are often dictated by their stability in ambient air, where oxygen and moisture can induce degradation.


GeSe: Contrary to some initial reports suggesting high stability, recent studies have shown that GeSe is susceptible to surface oxidation.^[1] A thin layer of germanium oxide (GeO_x) forms on the surface upon exposure to air. While this oxide layer can be self-limiting, it can alter the material's electronic and optical properties.

Black Phosphorus (BP): BP is notoriously unstable in ambient conditions.[3][4] The degradation process, accelerated by light, oxygen, and water, leads to the formation of phosphoric acid bubbles on the surface, causing irreversible damage to the material's structure and properties. Unprotected few-layer BP can show signs of degradation within hours. Alloying BP with arsenic has been shown to improve its stability, with degradation times extending to several days.[3][4]

MoS₂: MoS₂ exhibits significantly better air stability compared to black phosphorus.[5] While monolayer MoS₂ can be more reactive at defect sites and grain boundaries, bilayer and thicker flakes are remarkably stable for extended periods (up to 2 years) under ambient conditions.[5]

MXenes (e.g., Ti₃C₂T_x): MXenes are highly prone to oxidation in the presence of oxygen and water. This limits their long-term stability in ambient air and aqueous solutions, often requiring storage in controlled environments or the use of protective coatings.

A logical workflow for comparing the air stability of these materials is outlined below:

[Click to download full resolution via product page](#)

Workflow for comparing the air stability of 2D materials.

Thermal Stability

The ability of a material to withstand high temperatures without decomposing is crucial for many applications, including high-power electronics and catalysis.

GeSe: There is limited experimental data available on the specific decomposition temperature of 2D GeSe. Further investigation is required to fully characterize its thermal stability.

Black Phosphorus: The thermal stability of black phosphorus is moderate, with decomposition reported to occur in the range of 400-500 °C in an inert atmosphere.

MoS₂: MoS₂ is known for its high thermal stability, withstanding temperatures up to 800-1100 °C in non-oxidizing environments.

MXenes: The thermal stability of MXenes is generally lower than that of TMDs. For instance, Ti₃C₂T_x starts to oxidize in air at temperatures around 200-300 °C.

Chemical Stability

Chemical stability determines the compatibility of 2D materials with various solvents and chemical environments encountered during device fabrication and operation.

GeSe: GeSe has been observed to decompose at a moderate rate in ethanol dispersions.[\[2\]](#) However, it shows good stability in non-polar organic solvents.

Black Phosphorus: BP is reactive and degrades in the presence of water and many common organic solvents.

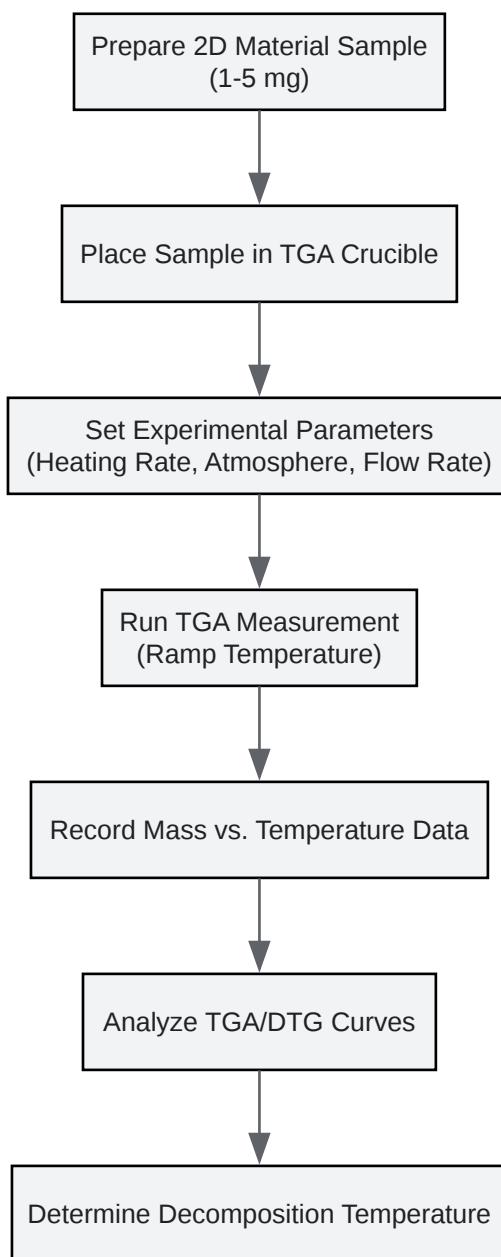
MoS₂: MoS₂ is chemically robust and stable in a wide range of common organic solvents, making it suitable for solution-based processing.[\[6\]](#)

MXenes: The chemical stability of MXenes is a significant challenge, as they are susceptible to degradation in water and solutions with acidic or basic pH.

Experimental Protocols

A clear understanding of the experimental methodologies is essential for interpreting and comparing stability data across different studies.

Air Stability Assessment (Raman Spectroscopy and AFM)


- Sample Preparation: Freshly exfoliated or synthesized 2D material flakes are transferred onto a clean Si/SiO₂ substrate.
- Initial Characterization: Immediately after preparation, the flakes are characterized using Atomic Force Microscopy (AFM) to determine their initial thickness and surface morphology. Raman spectroscopy is performed to obtain a reference spectrum.
- Environmental Exposure: The samples are then exposed to a controlled ambient environment with specific relative humidity (e.g., 40-60%) and temperature (e.g., 20-25 °C).
- Time-Lapse Monitoring: AFM and Raman spectroscopy measurements are repeated at regular intervals (e.g., every few hours for BP, daily or weekly for GeSe and MoS₂) on the same flake.
- Data Analysis:
 - AFM: Changes in the flake's height, volume, and surface roughness are quantified over time. The formation of degradation products (e.g., bubbles on BP) is monitored.[7]
 - Raman Spectroscopy: The intensity of characteristic Raman peaks is tracked over time. A decrease in peak intensity or the emergence of new peaks related to oxides or other degradation products is indicative of instability. The degradation rate can be quantified by fitting the decay of the Raman peak intensity to an exponential function.[8]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

- Sample Preparation: A small amount of the 2D material (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina or platinum).[9]
- TGA Measurement: The crucible is placed in the TGA furnace. The temperature is ramped up at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a specific flow rate (e.g., 20-50 mL/min).[9][10]

- Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
- Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed. The onset temperature of mass loss in the TGA curve and the peak temperature in the DTG curve indicate the decomposition or oxidation temperature of the material.[\[11\]](#)

The following diagram illustrates the general workflow for characterizing the thermal stability of 2D materials using TGA.

[Click to download full resolution via product page](#)

General workflow for Thermogravimetric Analysis (TGA).

Conclusion

The stability of 2D materials is a multifaceted issue that is critical for their practical implementation. This guide provides a comparative framework for understanding the stability of GeSe in relation to other key 2D materials.

- GeSe presents a moderate level of air stability, being more stable than black phosphorus but susceptible to surface oxidation. Its chemical stability is dependent on the solvent environment.
- Black Phosphorus remains the most environmentally sensitive material among those compared, requiring encapsulation for most applications.
- MoS₂ offers a good balance of electronic properties and high environmental, thermal, and chemical stability.
- MXenes, while offering unique properties, face significant stability challenges in ambient and aqueous environments.

The choice of a 2D material for a specific application will ultimately depend on a trade-off between its desired properties and its stability under the expected operating conditions. The data and experimental protocols presented in this guide are intended to aid researchers in making informed decisions in this rapidly evolving field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toward air-stable multilayer phosphorene thin-films and transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of 2D materials: graphene and beyond Home [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Influence of Solvents and Adsorption of Organic Molecules on the Properties of CVD Synthesized 2D MoS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. etamu.edu [etamu.edu]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Stability of GeSe: A Comparative Guide for 2D Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009391#comparing-the-stability-of-gese-with-other-2d-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com